5-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl}-3-methyl-1,3,4-thiadiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-3-METHYL-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring and a thiadiazole ring, both of which contribute to its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 5-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-3-METHYL-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE involves multiple steps, starting with the preparation of the triazine and thiadiazole precursors. The triazine ring can be synthesized through the reaction of cyanuric chloride with isopropylamine under controlled conditions. The thiadiazole ring is typically formed by the cyclization of appropriate thiosemicarbazide derivatives. The final step involves the coupling of these two rings through a sulfur linkage, which can be achieved using thiolating agents under specific reaction conditions .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the triazine ring can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The isopropyl groups in the triazine ring can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and alkyl halides for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
5-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-3-METHYL-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and infectious diseases due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-3-METHYL-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis makes it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 5-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-3-METHYL-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE stands out due to its unique combination of a triazine and thiadiazole ring. Similar compounds include:
2,6-Diisopropylaniline: An aromatic amine used in the synthesis of various organic compounds.
Bis(phthalimido)piperazine: A compound with antimicrobial properties.
Trifluoromethyl group-containing drugs: These compounds exhibit various pharmacological activities and are used in the treatment of multiple diseases. The uniqueness of 5-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-3-METHYL-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE lies in its dual ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H19N7S3 |
---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
5-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]-3-methyl-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C12H19N7S3/c1-6(2)13-8-15-9(14-7(3)4)17-10(16-8)21-11-18-19(5)12(20)22-11/h6-7H,1-5H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
MVSWTFRNAMIYNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NC(=NC(=N1)SC2=NN(C(=S)S2)C)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.